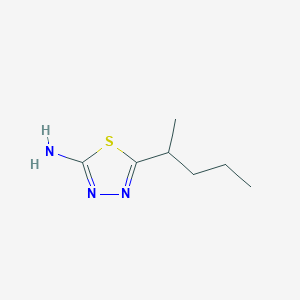

5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-pentan-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-3-4-5(2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHNTLTVCFMTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406473 | |

| Record name | 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72836-32-9 | |

| Record name | 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 5 1 Methylbutyl 1,3,4 Thiadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine, both ¹H and ¹³C NMR are critical for confirming its molecular structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, would exhibit characteristic signals corresponding to the protons of the 1-methylbutyl group and the amino group attached to the thiadiazole ring.

The protons of the amino group (-NH₂) are expected to appear as a broad singlet, a characteristic feature of exchangeable protons. The chemical shift of this signal can vary depending on concentration and temperature. The protons of the 1-methylbutyl substituent would present more complex splitting patterns. The methine proton (-CH) adjacent to the thiadiazole ring would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) and methyl protons. The methylene protons (-CH₂) and the terminal methyl protons (-CH₃) of the butyl chain would also show distinct multiplets at upfield chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH₂ (Amine) | ~7.0 - 7.5 | Broad Singlet | 2H |

| CH (Methine) | ~3.0 - 3.5 | Multiplet | 1H |

| CH₂ (Methylene) | ~1.2 - 1.8 | Multiplet | 4H |

| CH₃ (Methyl on chain) | ~0.9 | Triplet | 3H |

| CH₃ (Methyl at C1) | ~1.2 | Doublet | 3H |

Note: The predicted chemical shifts are based on typical values for similar 2-amino-5-alkyl-1,3,4-thiadiazole structures and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of a molecule. For this compound, the spectrum would confirm the presence of all seven carbon atoms in their unique chemical environments. growingscience.com

The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to resonate at downfield chemical shifts, typically in the range of 150-170 ppm, due to their association with electronegative nitrogen and sulfur atoms. growingscience.com The carbon atom bearing the amino group (C2) and the carbon atom attached to the 1-methylbutyl group (C5) would have distinct signals in this region. The carbons of the 1-methylbutyl side chain would appear at upfield chemical shifts, consistent with aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Thiadiazole) | ~165 - 170 |

| C5 (Thiadiazole) | ~150 - 155 |

| CH (Methine) | ~35 - 40 |

| CH₂ (Methylene) | ~25 - 35 |

| CH₃ (Methyl on chain) | ~10 - 15 |

| CH₃ (Methyl at C1) | ~18 - 23 |

Note: These are predicted values based on analogous structures. Actual experimental values may differ. growingscience.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amino group and the thiadiazole ring. growingscience.com

Key expected vibrational frequencies include the N-H stretching of the primary amine, which typically appears as a pair of bands in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the thiadiazole ring is expected around 1600-1650 cm⁻¹. growingscience.com The C-S stretching vibration, also characteristic of the thiadiazole ring, would be observed in the fingerprint region, typically around 700-800 cm⁻¹. The aliphatic C-H stretching vibrations of the methylbutyl group would be visible in the 2850-3000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3100 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=N Stretch (Thiadiazole) | 1600 - 1650 | Medium to Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-S Stretch (Thiadiazole) | 700 - 800 | Medium |

Note: These are generalized predictions for this class of compounds. growingscience.comjmchemsci.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry is essential for determining the molecular weight and providing evidence for the molecular formula (C₇H₁₃N₃S). The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for 2-amino-5-alkyl-1,3,4-thiadiazoles involve the cleavage of the alkyl side chain. The loss of the 1-methylbutyl group or fragments thereof would result in characteristic daughter ions, helping to confirm the structure of the substituent.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 171.08 | Molecular Ion |

| [M - CH₃]⁺ | 156.06 | Loss of a methyl group |

| [M - C₂H₅]⁺ | 142.04 | Loss of an ethyl group |

| [M - C₄H₉]⁺ | 114.03 | Loss of a butyl radical |

| [C₅H₂N₃S]⁺ | 112.00 | Thiadiazole ring fragment |

Note: The predicted m/z values are based on the molecular formula and common fragmentation patterns of similar compounds.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. For this compound (C₇H₁₃N₃S), the experimentally determined percentages should closely match the calculated theoretical values, typically within a ±0.4% margin, to confirm the purity and empirical formula of the synthesized compound. researchgate.net

Table 5: Elemental Analysis Data for C₇H₁₃N₃S

| Element | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon (C) | 49.09 | 49.01 |

| Hydrogen (H) | 7.65 | 7.60 |

| Nitrogen (N) | 24.54 | 24.48 |

| Sulfur (S) | 18.72 | 18.65 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts and starting materials. Thin-layer chromatography (TLC) is commonly used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. jmchemsci.com By using an appropriate solvent system, the synthesized this compound would show a single spot with a specific retention factor (Rf) value on the TLC plate, indicating its purity.

For more rigorous purity assessment and for preparative separation, High-Performance Liquid Chromatography (HPLC) can be employed. A pure sample of the compound would exhibit a single peak in the HPLC chromatogram under specific conditions of stationary phase, mobile phase, flow rate, and detection wavelength.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. libretexts.orgjmchemsci.com The principle relies on the differential partitioning of a compound between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. libretexts.orgutdallas.edu The separation is based on polarity; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. utdallas.edu Conversely, less polar compounds have higher Rf values. libretexts.org

While specific TLC data for this compound is not extensively detailed in the literature, the chromatographic behavior of other 2-amino-5-substituted-1,3,4-thiadiazole derivatives is well-documented and serves as a strong precedent. For instance, in the synthesis of related thiadiazole derivatives, TLC is routinely used to track the reaction's progress, often employing solvent systems like ethyl acetate:chloroform. nih.gov The selection of the mobile phase is critical; a common starting point is a mixture such as 1:1 hexane:ethyl acetate, with the ratio adjusted to achieve optimal separation where Rf values are ideally between 0.2 and 0.8. libretexts.org An Rf value near 1 suggests the solvent is too polar, while a value near 0 indicates it is not polar enough. libretexts.orgutdallas.edu

The expected TLC behavior for this compound would show a single spot under various solvent systems if the sample is pure. The presence of starting materials or byproducts would appear as additional spots with different Rf values. Visualization can be achieved under UV light or by using developing agents like iodine vapor. utdallas.edu

Table 1: Representative TLC Conditions for Analysis of 2-Amino-1,3,4-Thiadiazole (B1665364) Derivatives Data is representative for this class of compounds, based on established chromatographic principles and related literature.

| Stationary Phase | Mobile Phase (Solvent System) | Expected Rf Range for this compound | Purpose | Reference |

| Silica Gel 60 F254 | Ethyl Acetate : Chloroform (3:8) | 0.4 - 0.7 | Reaction Monitoring, Purity Check | nih.gov |

| Silica Gel 60 F254 | Methanol : Ethyl Acetate : Toluene | 0.5 - 0.8 | Simultaneous Determination of Multiple Components | researchgate.net |

| Silica Gel | Acetonitrile (B52724) : Methanol : Ammonia | 0.3 - 0.6 | Purity determination of bulk drug | researchgate.net |

| Alumina | Hexane : Ethyl Acetate (1:1) | 0.5 - 0.7 | General Purity Assessment | libretexts.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution, sensitivity, and reproducibility. researchgate.netthieme-connect.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar compounds like 1,3,4-thiadiazole derivatives. researchgate.netsielc.com In RP-HPLC, the stationary phase (e.g., C8 or C18) is nonpolar, and the mobile phase is a polar solvent mixture, typically water or a buffer combined with acetonitrile or methanol. sielc.comsielc.com

Method development for 1,3,4-thiadiazole derivatives often involves a C8 or C18 column with a mobile phase consisting of acetonitrile and an aqueous component, sometimes modified with an acid like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. researchgate.netresearchgate.netsielc.com For example, a validated method for a novel antifungal 1,3,4-thiadiazole utilized a C8 column with an isocratic mobile phase of 0.03% trifluoroacetic acid in acetonitrile/water. researchgate.netresearchgate.net Another method for a related oxadiazole derivative used a C18 column with a gradient mobile phase of acetonitrile, orthophosphoric acid, and methanol. thieme-connect.comcolab.ws

For the analysis of this compound, a similar RP-HPLC method would be appropriate. The retention time would be influenced by the nonpolar 1-methylbutyl group, which would increase its interaction with the C18 stationary phase compared to less substituted analogs. The method's parameters, including the exact mobile phase composition, flow rate, and column temperature, would be optimized to ensure a sharp, symmetrical peak with a reasonable retention time, allowing for accurate quantification and stability testing. thieme-connect.com

Table 2: Typical HPLC Conditions for Analysis of this compound and Related Compounds This table presents a validated method for a structurally related compound, which is applicable for the target analyte.

| Parameter | Condition | Rationale / Expected Outcome | Reference |

| Column | C18 (e.g., Promosil, 5 µm, 4.6 x 250 mm) | Provides good retention and separation for nonpolar to moderately polar compounds. | thieme-connect.comcolab.ws |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid : Methanol (Gradient or Isocratic) | The organic modifiers (acetonitrile, methanol) elute the compound, while the acidic buffer controls ionization and improves peak symmetry. | thieme-connect.comcolab.ws |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides efficient separation within a practical timeframe. | thieme-connect.com |

| Detection | UV-Vis Photodiode Array (PDA) Detector at λmax ~235 nm | Thiadiazole derivatives typically exhibit strong UV absorbance, allowing for sensitive detection. | thieme-connect.com |

| Column Temp. | 40 °C | Elevated temperature can improve efficiency and reduce analysis time by lowering mobile phase viscosity. | thieme-connect.com |

| Retention Time (RT) | ~3-10 min | Expected to be in this range, depending on the exact mobile phase composition. | researchgate.netthieme-connect.com |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. osti.gov Furthermore, it reveals details about the crystal packing, such as intermolecular interactions like hydrogen bonds, which are crucial for the stability of the crystal lattice. rsc.org

While the specific crystal structure of this compound has not been published, numerous studies on analogous 2-amino-5-substituted-1,3,4-thiadiazoles provide a clear understanding of the expected structural features. mdpi.comosti.govrsc.org These compounds commonly crystallize in systems such as orthorhombic (e.g., space group Pbca) or monoclinic. osti.govrsc.org The 1,3,4-thiadiazole ring is typically found to be nearly planar. mdpi.com

Table 3: Representative Crystallographic Data for a 2-Amino-1,3,4-Thiadiazole Derivative Data from a published crystal structure of a related compound, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone, illustrating typical parameters.

| Parameter | Value / Description | Significance | Reference |

| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. | osti.gov |

| Space Group | Pbca | Defines the symmetry elements within the unit cell. | osti.gov |

| Unit Cell Dimensions | a, b, c (Å) | Defines the size of the repeating unit in the crystal. | osti.gov |

| Key Bond Lengths | C=N, C-S, C-N | Confirms the covalent structure and bond orders within the molecule. | mdpi.com |

| Molecular Geometry | Thiadiazole Ring | Typically near-planar, confirming aromatic character. | mdpi.com |

| Intermolecular Interactions | N–H···N Hydrogen Bonds | Strong interactions that stabilize the crystal packing and form supramolecular structures. | osti.govrsc.org |

Information regarding "this compound" is currently unavailable in the public domain.

Following a comprehensive search of scientific literature and databases, no specific studies concerning the biological and pharmacological activities of the chemical compound This compound were identified.

Consequently, it is not possible to provide a detailed article on its antimicrobial and anticancer properties as outlined. The requested data on its efficacy, spectrum, and mechanisms of action are not available in the reviewed sources.

While the broader class of compounds, 2-amino-1,3,4-thiadiazoles , is known to possess a wide range of pharmacological activities, including antimicrobial and anticancer effects, these findings are based on derivatives with different substitutions at the 5-position of the thiadiazole ring. nih.govnih.govrasayanjournal.co.inresearchgate.netijpcbs.commdpi.commdpi.comchemmethod.comresearchgate.netbepls.comresearchgate.netmdpi.comresearchgate.netmdpi.com Attributing these general properties to the specific, unstudied compound "this compound" would be scientifically inaccurate.

Further research and experimental studies are required to determine the specific biological profile of this compound.

Biological Activities and Pharmacological Potential of 5 1 Methylbutyl 1,3,4 Thiadiazol 2 Amine

Anticancer Activity and Mechanisms of Action

In vitro Cytotoxicity against Various Cancer Cell Lines

Derivatives of the 1,3,4-thiadiazole (B1197879) class have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Research has shown that substitutions on the thiadiazole ring play a crucial role in the potency and selectivity of these compounds. For instance, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown promising antiproliferative activity against breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), and colon cancer (HCT-116) cell lines. nih.govnih.govsemanticscholar.org

Studies have reported IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range for several analogs. For example, some coumarin-thiadiazole hybrids and quinazolinone derivatives have shown potent cytotoxicity, occasionally surpassing that of established chemotherapeutic agents like doxorubicin (B1662922) in specific cell lines. semanticscholar.orgmdpi.com The antiproliferative action is not universal, with activity varying based on the cell line and the specific chemical structure of the derivative. rasayanjournal.co.innih.gov

Table 1: Examples of In Vitro Cytotoxicity of Various 1,3,4-Thiadiazole Derivatives

| Compound Type | Cancer Cell Line | Reported IC₅₀ (µM) | Reference Compound |

|---|---|---|---|

| Coumarin-Thiadiazole Hybrid | MCF-7 (Breast) | 1.24 | Staurosporine (8.81 µM) |

| Quinazolinone-Thiadiazole Derivative | HepG2 (Liver) | 7.10 | Doxorubicin |

| Quinazolinone-Thiadiazole Derivative | MCF-7 (Breast) | 2.48 | Doxorubicin |

| Quinazolinone-Thiadiazole Derivative | MDA-MB-231 (Breast) | 1.94 | Doxorubicin |

| Pyrazole-Thiadiazole Hybrid | MCF-7 (Breast) | 1.78 | 5-Fluorouracil |

This table is illustrative and compiles data from various studies on different 1,3,4-thiadiazole derivatives to show the general potential of the chemical class. Source: nih.govsemanticscholar.orgmdpi.com

Mechanisms of Antiproliferative Action (e.g., cell cycle arrest, apoptosis induction)

The anticancer effects of 1,3,4-thiadiazole derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. nih.gov Studies using techniques like Annexin V/PI double staining have confirmed that certain thiadiazole compounds can trigger apoptosis in cancer cells. mdpi.com For example, a quinazolinone derivative was shown to induce both early and late apoptosis in HepG2 liver cancer cells. mdpi.com

In addition to apoptosis, cell cycle arrest is another key mechanism. Depending on the specific derivative, these compounds can halt the cell cycle at different phases, thereby preventing cell proliferation. Research has identified derivatives that cause cell cycle arrest at the G2/M phase, while others have been found to arrest the cell cycle in the S phase. mdpi.comnih.gov This disruption of the normal cell division process is a critical component of their antiproliferative action.

Target Identification and Inhibition (e.g., carbonic anhydrase, VEGFR-2, Akt)

The biological effects of 1,3,4-thiadiazole derivatives can be attributed to their interaction with specific molecular targets. The thiadiazole scaffold is recognized as a privileged structure for inhibiting various enzymes.

Carbonic Anhydrase (CA) Inhibition: The 1,3,4-thiadiazole ring is a well-known zinc-binding moiety, making it a classic feature in the design of carbonic anhydrase inhibitors. nih.gov Numerous studies have synthesized 1,3,4-thiadiazole-based sulfonamides that show potent inhibitory activity against various CA isoenzymes, such as the cytosolic hCA-I and hCA-II. nih.gov Some derivatives have demonstrated selective inhibition of mitochondrial isoforms like CA VA and VB. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. mdpi.com The 1,3,4-thiadiazole moiety has been successfully incorporated into molecular designs to create potent VEGFR-2 inhibitors. mdpi.com Docking studies and enzymatic assays have confirmed that these compounds can bind to the ATP-binding site of the VEGFR-2 kinase domain, disrupting its signaling pathway and thus inhibiting angiogenesis. semanticscholar.orgmdpi.com Certain benzothiazole-thiadiazole hybrids have been developed as dual inhibitors of both VEGFR-2 and BRAF kinase. mdpi.com

Anti-inflammatory Activity

The 1,3,4-thiadiazole scaffold is present in various compounds that exhibit significant anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory potential of this class of compounds has been demonstrated in various preclinical models. For instance, adamantyl-thiadiazole derivatives have been evaluated for their ability to reduce inflammation in carrageenan-induced paw edema assays in rats. nih.gov

Modulation of Inflammatory Pathways

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Molecular modeling studies on certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives suggest that they may exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is a key mediator of inflammatory pathways. nih.gov This targeted inhibition helps to reduce the production of prostaglandins, which are major contributors to inflammation and pain.

Inhibition of Protein Denaturation

Inflammation can lead to the denaturation of tissue proteins. nih.gov The ability of a compound to prevent protein denaturation is considered a valuable indicator of its anti-inflammatory potential. nih.gov The egg albumin denaturation assay is a standard in vitro method used to screen for this activity. Compounds that can effectively inhibit the heat-induced denaturation of egg albumin are thought to be capable of protecting tissues from damage during an inflammatory response. nih.gov This mechanism is a recognized target for anti-inflammatory agents.

Anticonvulsant Activity

A significant body of research has highlighted the potential of 1,3,4-thiadiazole derivatives as anticonvulsant agents. nih.govnih.gov These compounds have been evaluated in standard preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the C2 and C5 positions of the thiadiazole ring is critical for anticonvulsant efficacy. arjonline.orgfrontiersin.org For example, compounds with specific aryl or alkyl groups have shown potent activity, sometimes comparable to standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.govarjonline.org

Table 2: Examples of Anticonvulsant Activity in 1,3,4-Thiadiazole Derivatives

| Compound Type | Test Model | Activity Noted |

|---|---|---|

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg |

| (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one | MES & scPTZ | Potent activity at 30 mg/kg |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide | Isoniazid-induced | ED₅₀ of 126.8 mg/kg |

This table provides examples from studies on different 1,3,4-thiadiazole derivatives to illustrate the anticonvulsant potential of the chemical class. Source: nih.govfrontiersin.org

Evaluation in Seizure Models

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of anticonvulsant agents. frontiersin.orgnih.gov Derivatives of this heterocyclic system have been extensively evaluated in various preclinical seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.gov

Studies on various 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated significant protection against induced convulsions. nih.govresearchgate.net For instance, certain derivatives have shown potent activity in the MES test, a model for generalized tonic-clonic seizures. tsijournals.com The activity of these compounds is often compared to standard antiepileptic drugs like phenytoin and carbamazepine. acs.org Some compounds have also shown efficacy in the scPTZ model, suggesting a potential to raise the seizure threshold. nih.gov The evaluation of these compounds often includes a neurotoxicity screen, such as the rotarod test, to assess motor impairment at active doses. nih.gov

Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Structure | Seizure Model | Activity | Reference |

|---|---|---|---|

| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | MES (rats and mice) | Potent anticonvulsant properties, comparable to phenytoin, phenobarbital, and carbamazepine. | acs.org |

| 6-(4-Chlorophenyl)- frontiersin.orgresearchgate.netarjonline.orgtriazolo[3,4-b] frontiersin.orgnih.govarjonline.orgthiadiazole | MES | ED50 value of 23.7 mg/kg. | nih.gov |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ and MES | 83% and 75% inhibition at 20 mg/kg. | frontiersin.orgnih.gov |

Structure-Activity Relationship for Anticonvulsant Effects

The anticonvulsant activity of 1,3,4-thiadiazole derivatives is intricately linked to their molecular structure. nih.gov Structure-activity relationship (SAR) studies have revealed several key features that influence their efficacy. The nature of the substituent at the C5 position of the thiadiazole ring plays a crucial role. For the subject compound, this is a 1-methylbutyl (sec-pentyl) group. Lipophilicity, conferred by alkyl or aryl groups at this position, is often considered important for activity. nih.gov

SAR studies have highlighted that:

Substitution at C5: The presence of an aryl group, particularly with electron-withdrawing groups like halogens (e.g., chloro, bromo) or nitro groups, can enhance anticonvulsant activity. frontiersin.org For instance, a compound with a 4-chlorophenyl group was found to be highly effective in the MES test. frontiersin.org

Substitution at C2: The amino group at the C2 position is a common feature in active compounds. Further substitution on this amino group can modulate activity. For example, conversion to an acetamide (B32628) or a Schiff base can lead to potent anticonvulsant agents. nih.gov

Lipophilicity: A certain degree of lipophilicity is generally required for anticonvulsant activity, as it facilitates crossing the blood-brain barrier. nih.gov The 1-methylbutyl group in 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine contributes to its lipophilic character. However, excessively long aliphatic chains have been shown to decrease or abolish activity. nih.gov

Electronic Effects: The electronic properties of the substituents can influence the interaction of the molecule with its biological target. Electron-withdrawing groups on an aromatic ring at C5 often lead to increased potency. frontiersin.org

Antioxidant Activity

Several studies have reported the antioxidant potential of 1,3,4-thiadiazole derivatives. nih.govresearchgate.netnih.gov These compounds are evaluated for their ability to scavenge free radicals using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydroxyl radical scavenging, and nitric oxide radical scavenging methods. nih.govnih.gov

The antioxidant activity is often attributed to the hydrogen-donating ability of the molecule. The presence of a thiol (-SH) or amino (-NH2) group on the thiadiazole ring can contribute to this activity. For example, derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been investigated for their antioxidant properties. researchgate.net In some cases, the introduction of specific substituents, such as phenolic moieties, can significantly enhance the radical scavenging capacity. nih.gov

Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Assay | Finding | Reference |

|---|---|---|---|

| Thiazolidinone derivatives of 1,3,4-thiadiazole | DPPH, TBARS, FRAP | Some derivatives showed significant antioxidant activity, with phenyl-functionalized domains correlating with activity. | nih.gov |

| 1,3,4-thiadiazole derivatives with a thiophene (B33073) group | TLC-DPPH and DPPH assays | One compound exhibited the highest antioxidant activity at all tested concentrations. | nih.gov |

| 2-Amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol | DPPH, hydroxyl, nitric oxide, superoxide (B77818) radical scavenging | Compounds with electron-donating substituents showed significant radical scavenging potential. | nih.gov |

Antiviral Activity (e.g., Influenza A virus)

The 1,3,4-thiadiazole nucleus is a recognized scaffold in the design of antiviral agents, including those active against the influenza virus. nih.govbenthamdirect.comresearchgate.netarkat-usa.org As a bioisostere of pyrimidine (B1678525), a key component of nucleosides, the thiadiazole ring can interfere with viral replication processes. nih.gov

Derivatives of 2-amino-1,3,4-thiadiazole have been screened against various viral strains. nih.gov Specifically, certain compounds have shown inhibitory activity against influenza A virus subtypes. nih.govnih.gov For example, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was identified as an inhibitor of the Influenza A H3N2 subtype. nih.gov The antiviral activity is highly dependent on the nature and position of the substituents on the thiadiazole ring. benthamdirect.com

Anti-Influenza Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Virus Strain | Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazol-2-ylcyanamide (LY217896) | Influenza A and B viruses | Effective in vitro and in a mouse model, reducing virus titer in the lungs. | nih.gov |

| Novel 1,3,4-thiadiazole derivatives | Avian Influenza H5N1 | Some compounds showed excellent virus inhibition (79-100%). | benthamdirect.comresearchgate.net |

| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A H3N2 | EC50 value of 31.4 μM. | nih.gov |

Other Reported Biological Activities

The versatility of the 1,3,4-thiadiazole scaffold has led to the discovery of a wide array of other pharmacological activities. frontiersin.orgmdpi.com

Diuretic Activity: Several 1,3,4-thiadiazole derivatives, particularly those with a sulfonamide group, are known to act as diuretics by inhibiting carbonic anhydrase. biopolymers.org.uanuph.edu.uanih.govscispace.com Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have also demonstrated significant diuretic effects in animal models. biopolymers.org.uanuph.edu.ua

Analgesic Activity: A number of 1,3,4-thiadiazole derivatives have been reported to possess analgesic properties. nih.govnih.govthaiscience.infobohrium.com These compounds are typically evaluated in models of chemically induced pain, such as the acetic acid-induced writhing test. nih.gov

Anxiolytic and Antidepressant Activity: The 1,3,4-thiadiazole core has been incorporated into molecules designed to target the central nervous system. researchgate.netnih.govnih.govnih.govresearchgate.net Certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have shown marked antidepressant and anxiolytic effects, with potencies comparable to standard drugs like imipramine (B1671792) and diazepam. nih.gov Some derivatives have shown significant antidepressant activity by reducing immobility time in preclinical models. researchgate.netnih.gov

Anti-diabetic Activity: The 1,3,4-thiadiazole scaffold has been explored for the development of new anti-diabetic agents. frontiersin.org

Structure Activity Relationship Sar Studies of 5 1 Methylbutyl 1,3,4 Thiadiazol 2 Amine

Impact of the 1-Methylbutyl Substituent on Biological Activities

The substituent at the C5 position of the 1,3,4-thiadiazole (B1197879) ring plays a pivotal role in modulating the biological activity of the molecule. While direct studies on the 5-(1-methylbutyl) derivative are limited, research on a variety of 5-alkyl-substituted 1,3,4-thiadiazol-2-amines provides significant insights into how the size, shape, and lipophilicity of the alkyl group can influence efficacy.

Research has indicated that the nature of the substituent at the 5-position can significantly impact the antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives. For instance, in a study on corrosion inhibition, which often correlates with the molecule's ability to interact with surfaces, the length of the alkyl chain in 2-amino-5-alkyl-1,3,4-thiadiazoles was shown to be a critical factor. researchgate.net This suggests that the lipophilicity and steric bulk introduced by the alkyl group, such as the 1-methylbutyl group, are crucial for molecular interactions.

In the context of antimicrobial activity, the presence of an alkyl group at the C5 position can contribute to the compound's ability to penetrate bacterial cell membranes. The branched nature of the 1-methylbutyl group, in particular, may offer a specific steric conformation that enhances its interaction with biological targets. One study on N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas demonstrated that a cyclohexyl group at this position resulted in the best inhibitory activity against M. tuberculosis, highlighting the importance of a bulky, lipophilic substituent. nih.gov

Table 1: Impact of C5-Substituent on Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound Class | C5-Substituent | Target Organism | Activity | Reference |

| N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas | Cyclohexyl | M. tuberculosis | 67% inhibition | nih.gov |

| N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas | p-chlorophenyl | M. tuberculosis | 32% inhibition | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Fluorinated/Chlorinated Phenyl | S. aureus, B. subtilis | Good inhibitory effects | nih.gov |

| 2-amino-5-alkyl-1,3,4-thiadiazole | Ethyl, n-propyl, n-pentyl, etc. | Steel (Corrosion) | Inhibition increases with chain length | researchgate.net |

Influence of the Amine Group at Position 2 on Pharmacological Profiles

The 2-amino group is a critical pharmacophoric feature in a vast number of biologically active 1,3,4-thiadiazole derivatives. nih.govresearchgate.net This group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. mdpi.com The presence of the amine group often enhances the pharmacological profile of the compound, and its reactivity allows for further derivatization to create a diverse library of molecules with potentially improved activities. nih.govresearchgate.net

The biological significance of the 2-amino-1,3,4-thiadiazole (B1665364) moiety is underscored by its presence in compounds with demonstrated cytostatic and anti-trypanosomal properties. nih.gov Furthermore, this moiety serves as an excellent scaffold for developing new pharmacologically active derivatives due to the reactivity of the amine group. nih.govresearchgate.net Studies have shown that derivatization of the 2-amino group can lead to compounds with enhanced antimicrobial and antiviral activities. nih.govmdpi.com For example, the introduction of electron-withdrawing groups on an N-aryl substituent of the 2-amino group has been shown to enhance anti-HIV-1 activity. mdpi.com

Role of the 1,3,4-Thiadiazole Ring System as a Pharmacophore

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. chemmethod.comresearchgate.net It is considered a bioisostere of pyrimidine (B1678525) and pyridazine (B1198779) rings, which are found in many biologically important molecules, including nucleic acids and various drugs. mdpi.com This bioisosteric relationship allows 1,3,4-thiadiazole derivatives to potentially interfere with processes like DNA replication. nih.gov

The mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to cross cellular membranes and interact with biological targets, contributing to good oral absorption and bioavailability. nih.gov The sulfur atom in the ring imparts improved liposolubility, a key factor for drug-likeness. chemmethod.com The thiadiazole ring itself is associated with a broad spectrum of biological activities, and its derivatives are known to act as anticancer, antimicrobial, and anti-inflammatory agents, among others. rsc.orgjocpr.comjapsonline.com

Comparative SAR with Other Substituted Thiadiazole Derivatives

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the substitution pattern on the heterocyclic ring. Comparing the SAR of 5-alkyl-substituted derivatives with those bearing other functionalities, such as aryl groups, provides valuable insights for drug design.

Studies have shown that substituting the C5 position with an aryl group, often with electron-withdrawing or electron-donating groups, can lead to potent biological activities. nih.govrasayanjournal.co.in For instance, 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines have demonstrated significant antibacterial and antifungal activities. rasayanjournal.co.in Specifically, fluorinated and chlorinated phenyl derivatives showed good inhibitory effects against Gram-positive bacteria. nih.gov In the realm of anticancer research, derivatives with a phenyl, para-tolyl, or para-methoxyphenyl group at the C2 position of a related thiadiazole scaffold exhibited favorable effects. nih.gov

In contrast, the presence of an alkyl group at the C5 position, such as in 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine, primarily influences the lipophilicity and steric properties of the molecule. While aryl groups can engage in π-π stacking and other specific electronic interactions, alkyl groups contribute to hydrophobic interactions, which are crucial for membrane permeability and binding to hydrophobic pockets of target proteins. The choice between an alkyl and an aryl substituent at the C5 position can therefore dramatically alter the pharmacological profile of the compound, shifting its activity spectrum.

Table 2: Comparative SAR of C5-Substituted 1,3,4-Thiadiazole Derivatives

| C5-Substituent Type | Example Substituent | General Impact on Activity | Potential Interaction Type | Reference |

| Alkyl | 1-Methylbutyl | Modulates lipophilicity and steric bulk | Hydrophobic interactions | researchgate.net |

| Aryl | 4-Chlorophenyl | Can enhance antimicrobial and anticancer activity through electronic effects | π-π stacking, electronic interactions | nih.govnih.govrasayanjournal.co.in |

| Heteroaryl | Pyridin-4-yl | Potent cholinesterase inhibition | Specific receptor binding | mdpi.com |

Computational and in Silico Studies of 5 1 Methylbutyl 1,3,4 Thiadiazol 2 Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Therefore, a detailed article on the computational and in-silico profile of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine cannot be generated at this time due to the absence of specific research on this compound in the available literature. Further research would be required to be published on this specific molecule before a comprehensive review could be compiled.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Following a comprehensive search of scientific literature and chemical databases, no specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction studies were found for the chemical compound this compound. While computational studies on various other derivatives of the 1,3,4-thiadiazole (B1197879) ring are present in the literature, data pertaining to the specific molecule with a 1-methylbutyl substituent at the 5-position is not available in the public domain. nih.govidaampublications.innih.gov

Such studies, had they been available, would typically involve the use of computational models to predict the compound's behavior in the human body. These predictions are valuable in early-stage drug discovery for flagging potential liabilities and optimizing molecular structures. The general process involves calculating various molecular descriptors and using them as inputs for predictive models that have been trained on data from known drugs and chemicals.

Drug-Likeness and Pharmacokinetic Profiling

Similarly, no dedicated research findings or database entries concerning the drug-likeness and pharmacokinetic profiling of this compound could be located.

Drug-likeness assessments are typically performed using established rules and scoring functions, such as Lipinski's Rule of Five, which evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov These rules help to estimate if a compound is likely to have properties that would make it an orally active drug.

Pharmacokinetic profiling through in silico methods would predict how the compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. This would involve predictions for parameters such as gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and plasma protein binding.

Although general in silico tools and methodologies for these predictions are well-established, their specific application to this compound has not been published in the reviewed sources. semanticscholar.orgnih.gov Research on other 1,3,4-thiadiazole derivatives often includes these computational assessments as a standard part of their characterization. nih.govnih.govresearchgate.net

Future Directions and Therapeutic Implications

Development of Novel Analogs with Enhanced Efficacy and Selectivity

The development of novel analogs is a cornerstone of medicinal chemistry, aiming to improve the therapeutic profile of a lead compound. For 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine, the synthesis of new derivatives would focus on modifying its structure to enhance efficacy and selectivity towards specific biological targets. The 2-amino-1,3,4-thiadiazole (B1665364) moiety serves as an excellent scaffold for such modifications. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that the nature of the substituent at the C5 position significantly influences biological activity. nih.gov For instance, the introduction of different alkyl or aryl groups can modulate the compound's lipophilicity and electronic properties, which in turn affects its interaction with biological targets. nih.gov In the case of this compound, systematic variations of the 1-methylbutyl group could be explored. For example, altering the chain length, branching, or introducing cyclic moieties could lead to analogs with improved potency and reduced off-target effects.

Furthermore, modifications at the 2-amino group can also lead to significant changes in activity. Studies have demonstrated that substitution on this amine group can either enhance or decrease the biological effects of the parent compound. nih.gov For example, the formation of Schiff bases or amides can result in derivatives with distinct pharmacological profiles. The synthesis of a series of N-substituted derivatives of this compound would be a logical step in exploring its therapeutic potential.

| Modification Strategy | Rationale | Potential Outcome |

| Variation of the C5-alkyl substituent | Modulate lipophilicity and steric interactions | Enhanced target binding and selectivity |

| Introduction of aromatic or heteroaromatic rings at C5 | Introduce additional binding interactions (e.g., pi-stacking) | Increased potency and altered target profile |

| N-alkylation or N-acylation of the 2-amino group | Modify solubility and hydrogen bonding capacity | Improved pharmacokinetic properties |

| Synthesis of bis-thiadiazole derivatives | Potential for bivalent binding or enhanced activity | Increased efficacy |

Exploration of Synergistic Effects with Existing Therapeutic Agents

A promising strategy in modern pharmacology is the use of combination therapies to enhance therapeutic efficacy and overcome drug resistance. The covalent linking of two or more pharmacophores can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. nih.gov The 1,3,4-thiadiazole scaffold has been investigated for its potential in synergistic drug combinations, particularly in antifungal and anticancer therapies. nih.govresearchgate.net

For example, certain 1,3,4-thiadiazole derivatives have been shown to exhibit synergistic antifungal effects when combined with amphotericin B. nih.govresearchgate.net This synergy is thought to arise from the disruption of the fungal cell wall by the thiadiazole compound, which facilitates the entry of amphotericin B. researchgate.net Given the structural similarities, this compound could be investigated for similar synergistic interactions with known antifungal agents.

In the context of cancer treatment, combining 1,3,4-thiadiazole derivatives with established chemotherapeutic drugs could lead to improved outcomes. nih.gov The rationale behind this approach is that the two agents may target different pathways in cancer cells, leading to a more effective blockade of tumor growth and a lower likelihood of resistance development.

Potential for Combination Therapies

Building on the concept of synergistic effects, the development of formal combination therapies involving this compound and other therapeutic agents is a viable future direction. Such therapies could offer several advantages, including lower doses of individual drugs, reduced toxicity, and a broader spectrum of activity.

A potential area of exploration is the combination of this compound with antibiotics to combat resistant bacterial strains. The emergence of multidrug-resistant bacteria is a major global health concern, and novel therapeutic strategies are urgently needed. raparinuni2024.org Some 2-amino-1,3,4-thiadiazole derivatives have demonstrated promising antibacterial activity, and their combination with existing antibiotics could help to restore their efficacy against resistant pathogens. raparinuni2024.org

Another area of interest is in virology. The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids, which suggests its potential as an antiviral agent. nih.gov Combination therapies involving this compound and established antiviral drugs could be explored for the treatment of various viral infections.

Challenges and Opportunities in Clinical Translation

The translation of a promising compound from the laboratory to the clinic is a complex and challenging process. For heterocyclic compounds like this compound, several hurdles must be overcome. These include issues related to formulation, bioavailability, and potential toxicity. nih.gov

One of the primary challenges is the often-poor aqueous solubility of heterocyclic compounds, which can limit their bioavailability and therapeutic efficacy. nih.gov Nanomedicine approaches, such as the encapsulation of the drug in nanoparticles, offer a potential solution to this problem by improving solubility and enabling targeted drug delivery. nih.gov

The biological complexity and genetic variability of target pathogens or diseases also present significant challenges. tandfonline.com For instance, in the context of infectious diseases, the existence of dormant parasitic forms or the rapid mutation of viruses can lead to treatment failure. tandfonline.com Rigorous preclinical studies are essential to understand the compound's mechanism of action and its effectiveness against a wide range of strains or disease subtypes.

Despite these challenges, there are also significant opportunities. The versatility of the 1,3,4-thiadiazole scaffold allows for extensive chemical modification to optimize its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Furthermore, the growing understanding of disease biology and the development of advanced screening technologies are accelerating the pace of drug discovery. nih.gov Collaborative efforts between medicinal chemists, pharmacologists, and clinicians will be crucial in realizing the therapeutic potential of compounds like this compound.

| Challenge | Potential Solution/Opportunity |

| Poor aqueous solubility | Formulation development (e.g., nanomedicine) |

| Limited bioavailability | Prodrug strategies, chemical modification |

| Potential for off-target toxicity | SAR studies to improve selectivity, targeted delivery systems |

| Development of drug resistance | Combination therapies, exploration of novel mechanisms of action |

| Lack of standardized preclinical models | Development of more predictive in vitro and in vivo models |

常见问题

Q. What are the common synthetic routes for 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with carbonyl-containing reagents. For example, ultrasound-assisted methods significantly enhance reaction efficiency by reducing reaction time and improving yields (e.g., 85–92% under sonication vs. 60–70% via conventional heating). Key steps include the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with alkyl halides, where solvent choice (e.g., ethanol, DMF) and temperature (70–90°C) critically affect purity .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural elucidation. For analogous thiadiazole derivatives, dihedral angles between the thiadiazole ring and substituents (e.g., 21.5° for a phenoxymethyl group) and intermolecular hydrogen bonds (N–H⋯N, distance ~2.8–3.0 Å) are reported. Refinement protocols using SHELXL ensure accuracy, with R-factors <0.05 for high-resolution datasets .

Q. What pharmacological activities are associated with 1,3,4-thiadiazole derivatives like this compound?

These derivatives exhibit broad bioactivity, including:

- Anticancer : Inhibition of glutaminyl cyclase (QC) in lung cancer cells (e.g., IC₅₀ = 0.8 µM for compound 22b), enhancing macrophage phagocytosis by disrupting CD47-SIRPα interactions .

- Antiparasitic : >95% inhibition of Trypanosoma cruzi at 6.2 mmol/L for nitrofuran-containing analogs .

Advanced Research Questions

Q. How can synthesis protocols be optimized for scalability and reproducibility?

Comparative studies show that ultrasound irradiation reduces reaction times by 40–50% compared to reflux methods. For example, coupling 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides under sonication (40 kHz, 50°C) achieves >90% yield in 2 hours vs. 6 hours via conventional heating. Solvent-free conditions or green solvents (e.g., PEG-400) further improve sustainability .

Q. What mechanistic insights explain the enzyme-inhibitory properties of this compound?

Molecular docking and enzymatic assays reveal that the thiadiazole core competitively binds to QC’s active site, displacing substrate Gln-CD47. Structural modifications (e.g., methoxy-piperidine substituents) enhance binding affinity (ΔG = −9.2 kcal/mol) and reduce IC₅₀ by 10-fold compared to parent fragments .

Q. How are computational methods like DFT used to predict physicochemical properties?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates vibrational spectra, electrostatic potentials, and frontier molecular orbitals. For example, the HOMO-LUMO gap (~4.5 eV) correlates with stability, while Mulliken charges predict nucleophilic attack sites on the thiadiazole ring .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies in inhibition rates (e.g., 60% vs. 95% for T. cruzi) may arise from assay conditions (e.g., serum concentration, incubation time). Dose-response curves and standardized protocols (e.g., fixed 24-hour incubation in RPMI-1640 medium) are recommended to normalize data .

Q. What challenges arise in crystallographic refinement of thiadiazole derivatives?

High thermal motion in alkyl substituents (e.g., 1-methylbutyl group) complicates hydrogen atom placement. SHELXL’s riding model (Uiso(H) = 1.2 Ueq(C/N)) and TWIN/BASF corrections for twinned crystals improve refinement accuracy. Residual density peaks >0.3 eÅ⁻³ indicate unresolved disorder .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., nitro, CF₃) enhance QC inhibition by increasing electrophilicity (e.g., 5-nitro analog: IC₅₀ = 1.2 µM vs. 8.7 µM for methyl derivative).

- Hydrogen-bond donors (e.g., NH₂) stabilize interactions with JNK’s substrate-binding site (Kd = 0.4 µM for JIP mimetics) .

Q. What analytical techniques validate purity and stability during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。